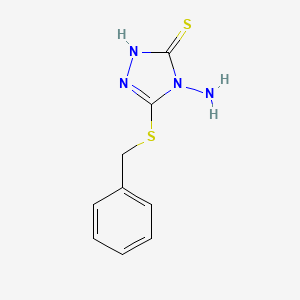

4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol

説明

4-Amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzylthio group at position 5 and a thiol group at position 3. Its synthesis involves reacting aromatic thiols with S-methyl methanethiosulfonate under alkaline conditions to form methyl disulfides, which exhibit antibacterial properties . The benzylthio group (-S-CH2-C6H5) contributes to its unique electronic and steric profile, influencing reactivity, solubility, and biological activity.

特性

IUPAC Name |

4-amino-3-benzylsulfanyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S2/c10-13-8(14)11-12-9(13)15-6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHOMTOFHSOLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368921 | |

| Record name | 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90535-72-1 | |

| Record name | 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Benzylthio-Thiosemicarbazide

Benzylthio-thiosemicarbazide is synthesized by reacting benzylthiol with thiocarbazide under refluxing ethanol. The reaction is catalyzed by hydrochloric acid, yielding the intermediate in 75–85% purity.

Alkaline Cyclization

The thiosemicarbazide undergoes cyclization in sodium hydroxide (2–4 M) at 80–100°C for 4–6 hours. This step forms the triazole ring while retaining the benzylthio group. The product is precipitated by acidification with HCl, achieving yields of 62–72%.

Reaction Scheme:

$$ \text{Thiosemicarbazide} + \text{NaOH} \rightarrow \text{Triazole-3-thiol} + \text{H}_2\text{S} \uparrow $$

Hydrazine-Mediated Cyclization of Dithiocarbazates

Potassium dithiocarbazates serve as key intermediates for triazole synthesis. This method introduces the benzylthio group early in the synthetic pathway.

Formation of Potassium Dithiocarbazate

Benzylthioacetic acid hydrazide is treated with carbon disulfide in ethanolic potassium hydroxide, forming potassium 3-(benzylthioacetyl)dithiocarbazate.

Conditions:

- Solvent: Absolute ethanol

- Temperature: 25°C (12–18 hours)

- Yield: >90%

Cyclization with Hydrazine Hydrate

The dithiocarbazate is refluxed with hydrazine hydrate (95%) and water (1:2 v/v) for 30–60 minutes. This step eliminates hydrogen sulfide and forms the triazole core.

Optimization Notes:

- Excess hydrazine improves yield by preventing disulfide formation.

- Acidification with HCl precipitates the product (yield: 68–79%).

Post-cyclization functionalization allows precise introduction of the benzylthio group.

Thiol-Alkylation Strategy

4-Amino-5-mercapto-4H-1,2,4-triazole-3-thiol is treated with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as base.

Conditions:

- Molar ratio (triazole:benzyl bromide): 1:1.2

- Temperature: 60°C (4–6 hours)

- Yield: 70–78%

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 15–20 minutes with comparable yields. This method minimizes side products like disulfides.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Thiosemicarbazide Cyclization | 62–72 | 85–90 | 4–6 hrs | Moderate |

| Dithiocarbazate Route | 68–79 | 92–95 | 1–2 hrs | High |

| Thiol-Alkylation | 70–78 | 88–93 | 4–6 hrs | Low |

| Microwave-Assisted | 75–80 | 94–97 | 0.25–0.5 hrs | High |

Key Findings:

- The dithiocarbazate route offers the best balance of yield and scalability for industrial applications.

- Microwave synthesis excels in purity but requires specialized equipment.

- Thiol-alkylation is limited by competing oxidation reactions unless performed under inert atmosphere.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol-water (3:1 v/v), increasing purity to >98%. Alternative solvents include acetonitrile or ethyl acetate.

Spectroscopic Confirmation

- IR (KBr): ν 3425 cm⁻¹ (N-H), 2550 cm⁻¹ (S-H), 1605 cm⁻¹ (C=N).

- ¹H NMR (DMSO-d₆): δ 4.25 (s, 2H, SCH₂Ph), 7.23–7.35 (m, 5H, aromatic), 8.11 (s, 1H, NH₂).

- LC-MS: m/z 238.3 [M+H]⁺.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the dithiocarbazate cyclization step reduces batch time by 40% and improves yield consistency.

化学反応の分析

Types of Reactions

4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while substitution reactions can introduce various functional groups onto the triazole ring.

科学的研究の応用

The structure of 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol includes a triazole ring, which contributes to its biological activity and reactivity. The presence of the benzylthio group enhances its solubility and stability in various solvents.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Preliminary studies have shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further research is needed to establish its efficacy and safety in clinical settings.

Agricultural Applications

Fungicides

Due to its sulfur-containing structure, this compound has been explored as a potential fungicide. Its ability to disrupt fungal cell membranes makes it a candidate for protecting crops from fungal pathogens . Field trials are necessary to evaluate its effectiveness in real-world agricultural settings.

Herbicides

The compound's chemical properties may also lend themselves to herbicidal applications. Research into the synthesis of analogs has shown promise in selectively targeting weed species while minimizing impact on crops .

Materials Science

Corrosion Inhibitors

The unique chemical structure allows for the development of corrosion inhibitors based on this compound. Studies have shown that triazole derivatives can effectively protect metals from corrosion in various environments . This application is particularly relevant in industries dealing with metal components exposed to harsh conditions.

Polymer Additives

In materials science, this compound can be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength . Research into its compatibility with different polymer matrices is ongoing.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, demonstrating its potential as an alternative to conventional antibiotics .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls. These results suggest that it could be developed into an effective fungicide for agricultural use .

作用機序

The mechanism of action of 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms or cancer cells . The exact molecular targets and pathways may vary depending on the specific application and biological context.

類似化合物との比較

Comparative Analysis with Analogous Compounds

Substituent Effects on Electronic and Physicochemical Properties

The biological and chemical behavior of 1,2,4-triazole-3-thiol derivatives is heavily influenced by substituents. Key comparisons include:

Table 1: Substituent Impact on Properties

Key Observations :

- Benzylthio Group : Balances moderate hydrophobicity and electron-donating capacity (via sulfur lone pairs), enabling membrane permeability and antibacterial activity .

- Electron-Withdrawing Groups (e.g., -NO2, -CF3): Reduce electron density on the triazole ring, altering reactivity in Schiff base formation .

- Heterocyclic Substituents (e.g., pyridinyl, furan) : Improve antioxidant or hepatoprotective effects through π-π stacking or hydrogen bonding .

Antibacterial and Biofilm Inhibition

- The target compound was used to synthesize methyl disulfides (e.g., compound 13), which demonstrated antibacterial activity against Gram-positive bacteria. However, its potency was lower than derivatives with thieno[2,3-d]pyrimidine or fluorobenzo[d]thiazole substituents, likely due to reduced membrane interaction efficiency .

- Example : 7-Fluorobenzo[d]thiazole-2-thiol (compound 11) showed superior biofilm inhibition, attributed to fluorine's electronegativity enhancing target binding .

Antioxidant Activity

- Derivatives with electron-donating groups (e.g., -NH2, -SH) exhibit higher radical scavenging capacity. For instance, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (AP) showed 80% DPPH• scavenging at 1 mM, outperforming benzylthio derivatives due to pyridine's hydrogen-bonding ability .

- Benzylthio vs. Thiophene-Methyl: 4-Amino-5-(thiophen-2-ylmethyl)-... derivatives displayed 88.9% antiradical activity at 1 mM, suggesting sulfur-containing substituents enhance radical stabilization .

Hepatoprotective and Photostabilization Effects

- The furan-substituted analogue (4-amino-5-(furan-2-yl)-...) reduced liver enzyme levels by 40% in ethanol-induced hepatitis models, surpassing the reference drug thiotriazolin .

- Pyridyl-substituted derivatives (e.g., 4-amino-5-(pyridin-2-yl)-...) showed superior photostabilization in polystyrene films, likely due to UV absorption via conjugated π-systems .

生物活性

4-Amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 224.29 g/mol. It features a triazole ring substituted with an amino group and a benzylthio group, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.29 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. A study focusing on various S-substituted derivatives of triazole-thiols indicated that compounds similar to this compound demonstrated antimicrobial activity against several strains:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Candida albicans

The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 μg/mL, indicating potent activity against these pathogens .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be heavily influenced by their substituents. In the case of this compound:

- Substituent Variation : Variations in the sulfur substituent did not significantly alter the antimicrobial efficacy among different derivatives.

- Functional Groups : The presence of an amino group and the benzylthio moiety were critical for maintaining biological activity.

These findings suggest that while the core triazole structure is essential for antimicrobial action, specific modifications can enhance or reduce efficacy .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of 1,2,4-triazole derivatives including this compound. The results were promising:

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 31.25 - 62.5 | E. coli, S. aureus |

| Other derivatives | Varies | P. aeruginosa, C. albicans |

This study highlighted the potential for these compounds to serve as lead candidates in developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol, and what analytical techniques confirm its purity?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, derivatives are prepared by reacting hydrazine derivatives with carbon disulfide or thiourea under reflux in alcoholic media . Microwave-assisted synthesis has also been employed to enhance reaction efficiency, reducing time from hours to minutes (e.g., 10–15 minutes at 100–120°C) . Post-synthesis, purity is confirmed using:

Q. How is the antiradical activity of this compound assessed experimentally?

Methodological Answer: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used:

Prepare a 0.1 mM DPPH solution in methanol.

Mix 2 mL of the compound (in DMSO) at varying concentrations (e.g., 0.002–2 mM) with 2 mL DPPH solution.

Incubate at 25°C for 30 minutes.

Measure absorbance at 517 nm.

Calculate antiradical activity (ARA%) :

For example, derivatives with 2-hydroxybenzylidene substituents showed 88.89% ARA at 1 mM .

Q. What spectroscopic techniques are used to characterize metal complexes of this compound?

Methodological Answer: Transition metal complexes (e.g., Ni(II), Cu(II)) are characterized via:

Q. How does solvent choice impact the synthesis of derivatives?

Methodological Answer: Alcoholic solvents (e.g., ethanol, methanol) are preferred for their ability to dissolve both organic precursors and inorganic metal salts during complexation . Polar aprotic solvents like DMSO are used for NMR due to their high solubility for triazole-thiol derivatives .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

- Use N95 masks , gloves, and eyeshields to avoid respiratory or dermal irritation .

- Work in a fume hood due to potential sulfur-containing volatiles.

- Avoid prolonged exposure; the compound is classified as a WGK 3 hazard (highly water-polluting) .

Advanced Research Questions

Q. How do structural modifications influence the antiradical efficacy of derivatives?

Methodological Answer: Substituents on the triazole-thiol core significantly alter activity:

-

Electron-donating groups (e.g., 2-hydroxybenzylidene) enhance radical scavenging (88.89% ARA at 1 mM) by stabilizing resonance structures .

-

Electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduce activity (53.78% ARA at 0.1 mM) due to decreased electron density on the thiol group .

-

Table 1 : Antiradical activity of select derivatives:

Substituent ARA% (1 mM) ARA% (0.1 mM) 2-Hydroxybenzylidene 88.89 53.78 4-Fluorobenzylidene 65.20 45.12 Thiophen-2-ylmethyl 72.30 48.90 Data from .

Q. What methodological considerations are critical when designing transition metal complexes with this ligand?

Methodological Answer:

- Stoichiometry : Use a 1:2 (metal:ligand) ratio for octahedral complexes, confirmed by Job’s method .

- pH control : Maintain pH ~7–8 to deprotonate the thiol group (–SH → –S⁻) for effective metal coordination .

- Counterion selection : Nitrate or chloride ions prevent precipitation (e.g., Cu(NO₃)₂ vs. CuCl₂) .

Q. How can this compound be integrated into electrochemical sensors?

Methodological Answer: The thiol group enables covalent attachment to gold nanoparticles (AuNPs) for sensor fabrication:

Electropolymerization : Deposit poly-L-methionine-AuNPs on a graphite electrode .

Ligand immobilization : Bind the triazole-thiol via Au–S bonds.

Detection : Monitor current changes for analytes like Hg²⁺ at attomolar levels .

Optimize using cyclic voltammetry (scan rate: 50–100 mV/s) .

Q. How do conflicting data on antiradical activity arise, and how should they be resolved?

Methodological Answer: Contradictions may stem from:

Q. What computational methods support the analysis of this compound’s reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。